[5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-yl](thiophen-2-yl)methanone
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Overview
Description
5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . The introduction of the trifluoromethyl group and the thiophene ring can be achieved through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzofuran ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the benzofuran ring itself.
Substitution: The trifluoromethyl group and the thiophene ring can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone include other benzofuran derivatives with different substituents. For example:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis. The uniqueness of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
189828-71-5 |
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Molecular Formula |
C14H7F3O4S |
Molecular Weight |
328.26 g/mol |
IUPAC Name |
[5,6-dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H7F3O4S/c15-14(16,17)13-11(12(20)10-2-1-3-22-10)6-4-7(18)8(19)5-9(6)21-13/h1-5,18-19H |
InChI Key |
BGLNTYIMHGETFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(OC3=CC(=C(C=C32)O)O)C(F)(F)F |
Origin of Product |
United States |
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